Jhanol

Description

Overview of Labdane (B1241275) Diterpenoids as Natural Products

Labdane diterpenoids are a significant class of natural products, with over 7,000 compounds identified from various natural sources, including plants, fungi, and marine organisms. researchgate.net The foundational structure of this family is the bicyclic labdane skeleton. sci-hub.se The name "labdane" originates from labdanum, a resin from the rockrose plant, from which the first members of this class were isolated. cjnmcpu.com

These compounds exhibit a remarkable range of biological activities, including antibacterial, antifungal, antiprotozoal, and anti-inflammatory properties. researchgate.netsci-hub.se Their diverse bioactivities have made them a subject of interest in pharmacology and drug discovery. wisdomlib.org For instance, some labdane diterpenes have shown cytotoxic and cytostatic effects against human leukemia cell lines. researchgate.net The broad spectrum of biological activities is attributed to the varied stereochemistry and functional group modifications of the basic labdane framework. researchgate.net

Labdane-related diterpenoids also play crucial roles in the chemical ecology of plants, acting as phytohormones (like gibberellins) or as defense compounds against herbivores and microbes. researchgate.netnih.gov The biosynthesis of these compounds is a key area of research, with studies focusing on the enzymes, such as diterpene synthases and cytochrome P450s, that are responsible for their production. cjnmcpu.com

Jhanol: Structural Classification and Significance within the Labdane Family

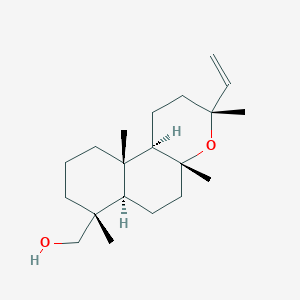

This compound is a naturally occurring labdane diterpenoid that has been isolated from various plant species, including Eupatorium jhanii, Stevia rebaudiana, and the mangrove plant Rhizophora mangle. kyoto-u.ac.jpscispace.comresearchgate.net Structurally, this compound is classified as a labdane diterpene oxide. kyoto-u.ac.jp Its chemical structure is characterized by the core labdane bicyclic system with specific hydroxyl and oxide functional groups.

The significance of this compound within the labdane family lies in its role as a phytochemical constituent of various medicinal plants. scispace.comresearchgate.net Research has explored its potential biological activities, including antioxidant properties. researchgate.net The presence of this compound in plants known for their traditional medicinal uses suggests its potential contribution to their therapeutic effects. researchgate.net Furthermore, the structural features of this compound make it a subject of interest for chemical synthesis and modification studies aimed at exploring structure-activity relationships. core.ac.uk

Structural Relationships with Analogous Diterpenes (e.g., Jhanidiol, Manoyl Oxide Derivatives)

This compound shares a close structural relationship with other labdane diterpenoids, most notably Jhanidiol and various derivatives of Manoyl Oxide. These relationships are primarily based on variations in the oxidation and substitution patterns of the core labdane skeleton.

Jhanidiol: Jhanidiol is a closely related labdane diterpenoid, often isolated from the same plant sources as this compound, such as Stevia rebaudiana. nih.gov The primary structural difference between this compound and Jhanidiol is the degree of hydroxylation. Jhanidiol is a dihydroxy derivative of the fundamental structure from which this compound is also derived. kyoto-u.ac.jpscribd.com

Manoyl Oxide Derivatives: Manoyl oxide is another key labdane diterpenoid that serves as a biosynthetic precursor to a wide range of other compounds, including the pharmacologically significant forskolin. nih.gov this compound can be considered a hydroxylated derivative of the manoyl oxide framework. core.ac.ukacs.org The structural variations among manoyl oxide derivatives often involve the position and stereochemistry of hydroxyl, acetyl, and other functional groups attached to the bicyclic core. acs.orgscielo.br For example, compounds like 6α-hydroxymanoyl oxide and 6α-acetoxymanoyl oxide are derivatives that differ in the substitution at the C-6 position. scielo.br The configuration at the C-13 position is also a key determinant of the biological activity of manoyl oxide isomers. researchgate.net

These structural similarities and differences among this compound, Jhanidiol, and Manoyl Oxide derivatives are crucial for understanding their biosynthetic pathways and the structure-activity relationships that govern their biological functions.

Structure

3D Structure

Properties

CAS No. |

62929-59-3 |

|---|---|

Molecular Formula |

C20H34O2 |

Molecular Weight |

306.5 g/mol |

IUPAC Name |

[(3R,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol |

InChI |

InChI=1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18-,19-,20+/m0/s1 |

InChI Key |

MONXCRDSDZQGGT-DWIKVQACSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@](O3)(C)C=C)C)C)CO |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)CO |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources: Species Identification and Geographic Distribution

Jhanol has been found in plants belonging to different genera, indicating a distribution across various ecosystems.

Eupatorium jahnii as a Primary Source

Eupatorium jahnii, now often referred to as Ageratina jahnii, is noted as a source of this compound. nih.govnih.govscienceopen.com Research has reported the isolation of labdane (B1241275) diterpene oxides, including this compound and jhanidiol, from Eupatorium jahnii. capes.gov.br

Other Plant Genera: Grindelia scorzonerifolia and Mangroves

This compound has also been isolated from other plant genera. It has been identified in Grindelia scorzonerifolia, an Argentine species. acs.orgacs.orgnih.govresearchgate.netresearchgate.net The genus Grindelia is known for producing bicyclic labdane-type diterpenoids, and species within this genus are often called "gum plants" due to their resinous exudates. acs.orgresearchgate.net

Furthermore, this compound has been found in mangrove plants, specifically Rhizophora mangle, also known as red mangrove. researchgate.netscielo.brfao.orgscielo.brresearchgate.net Rhizophora mangle is a native Brazilian tree found in mangrove areas along the coast. researchgate.netscielo.br The isolation of this compound from the stilt roots of Rhizophora mangle has been reported. scielo.brfao.orgscielo.brresearchgate.net

This compound has also been reported in Stevia rebaudiana. nih.govplantaedb.comkstudy.com

Below is a table summarizing the botanical sources of this compound:

| Botanical Source | Geographic Distribution (where studied/native) | Part of Plant Studied |

| Eupatorium jahnii | Venezuela | Aerial parts/Leaves |

| Grindelia scorzonerifolia | Argentina | Aerial parts |

| Rhizophora mangle | Brazil | Stilt roots |

| Stevia rebaudiana | Brazil, Paraguay (native); Japan, Southeast Asia, US (cultivated) | Plant |

Advanced Extraction and Purification Techniques for Diterpenoids

The isolation of diterpenoids like this compound from complex plant matrices requires advanced extraction and purification techniques. Plant extraction methods are the primary source for diterpenoids, although the low content in plants and complex structures can make purification challenging. jmb.or.krnih.gov

Chromatographic Separations (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are widely used for the separation and purification of natural products, including diterpenoids. Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are fundamental in this process. nih.govmdpi.comsciforum.netnih.govresearchgate.netoleumdietetica.esresearchgate.netnih.gov

In the isolation of diterpenoids from Grindelia ventanensis, column chromatography and HPLC were used to fractionate extracts. mdpi.comsciforum.net High-speed counter-current chromatography (HSCCC) has also been employed for the isolation of diterpenes, including this compound, from Rhizophora mangle. researchgate.netscielo.brfao.orgscielo.brresearchgate.net This technique is particularly suitable for separating natural biologically active ingredients and can help avoid sample loss due to irreversible adsorption. nih.gov Preparative HPLC is often used for further purification of enriched minor components obtained from other chromatographic methods. nih.gov Vacuum liquid chromatography (VLC) is another chromatographic technique that has been used for separating complex diterpenoid mixtures and can be more efficient than preparative thin-layer chromatography (TLC) or flash chromatography in some cases. furb.br

Spectroscopic Identification in Natural Extracts

Spectroscopic techniques are crucial for the identification and structural elucidation of diterpenoids isolated from natural extracts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed. acs.orgnih.govmdpi.comsciforum.netresearchgate.netresearchgate.netnih.govnih.govresearchgate.netacs.orgscielo.org.mxmdpi.com

For instance, the structures of diterpenoids isolated from Grindelia ventanensis were identified using NMR and MS analyses. mdpi.comsciforum.net Similarly, the structures of compounds isolated from Grindelia scorzonerifolia were established using extensive 1D and 2D NMR techniques and chemical transformations, with structural features verified by X-ray crystallographic analyses. acs.orgnih.govresearchgate.netresearchgate.net Combined analysis of spectroscopic data, such as 13C-NMR, HSQC, DEPT, and 1H-NMR, is used to determine the structure of isolated diterpenoids. scielo.org.mx LC-MS/MS analysis is also a powerful tool for rapid screening and identification of diterpenoids in crude plant extracts. nih.govmdpi.com

Below is a table summarizing the advanced extraction and purification techniques:

| Technique | Application in Diterpenoid Isolation | Examples from Research |

| Column Chromatography | Fractionation and separation of crude extracts | Used for Grindelia ventanensis and Clerodendrum genus diterpenoids. mdpi.comsciforum.netresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Further purification of fractions, separation of complex mixtures | Used for Grindelia ventanensis and in combination with HSCCC for Salvia bowleyana. mdpi.comsciforum.netnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Isolation of natural biologically active ingredients, avoids irreversible adsorption | Used for isolating diterpenes from Rhizophora mangle and alkaloids from Aconitum coreanum. researchgate.netscielo.brfao.orgscielo.brresearchgate.netnih.govmdpi.com |

| Vacuum Liquid Chromatography (VLC) | Separation of complex mixtures, can be more efficient than TLC/flash chromatography | Used for separating diterpenoid alkaloid mixtures. furb.br |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (1D, 2D) | Used for identifying structures from Grindelia scorzonerifolia and Chiococca alba. acs.orgnih.govresearchgate.netresearchgate.netscielo.org.mx |

| Mass Spectrometry (MS) | Molecular weight and fragmentation analysis for identification | Used for identifying structures from Grindelia ventanensis and Chiococca alba. mdpi.comsciforum.netscielo.org.mx |

| LC-MS/MS | Rapid screening and identification in crude extracts | Used for identifying daphnane (B1241135) diterpenoids in Wikstroemia indica and diterpenoids in Tinospora sinensis. nih.govmdpi.com |

| X-ray Crystallography | Verification of structural features | Used for verifying structures from Grindelia scorzonerifolia. acs.orgnih.govresearchgate.netresearchgate.net |

Biosynthetic Pathways and Enzymatic Transformations

Early Stages of Diterpenoid Biosynthesis: Mevalonate (B85504) Pathway (MVAP) and Geranylgeranyl Diphosphate (GGPP) Formation

The mevalonate (MVA) pathway, a crucial metabolic route found in a variety of organisms including eukaryotes, archaea, and certain bacteria, initiates diterpenoid biosynthesis taylorandfrancis.comcreative-proteomics.com. This pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to generate the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) taylorandfrancis.comcreative-proteomics.com. These activated isoprene (B109036) units are then sequentially condensed by prenyltransferases to yield longer chain isoprenyl diphosphates, culminating in the formation of the 20-carbon intermediate, GGPP taylorandfrancis.combiorxiv.orgcreative-proteomics.comnih.gov. GGPP stands as the pivotal precursor from which the vast structural array of diterpenoids is derived cjnmcpu.comresearchgate.netnih.gov. In the plant kingdom, an alternative route, the methylerythritol phosphate (B84403) (MEP) pathway (also known as the glyceraldehyde phosphate/pyruvate pathway), operates in plastids and can also supply IPP, complementing the cytosolic MVA pathway nih.gov.

Characterization of Class II Diterpene Cyclases and their Role in Labdane (B1241275) Skeleton Formation

Diterpene synthases (diTPSs), also referred to as diterpene cyclases (DTCs), are key enzymes in diterpenoid biosynthesis, catalyzing the cyclization of GGPP to form the foundational diterpene skeletons cjnmcpu.comresearchgate.net. These enzymes are broadly categorized into Class I and Class II based on their distinct catalytic mechanisms researchgate.net. Class II diTPSs are characterized by initiating the cyclization process through a protonation event, typically leading to the formation of bicyclic intermediates like the labdane skeleton researchgate.netrsc.org. The labdane skeleton serves as a fundamental structural motif for a large superfamily of natural products, including those structurally related to jhanol researchgate.netrsc.orgnih.govmdpi.com. The formation of this bicyclic core is a critical branching point in the biosynthesis of numerous diterpenoids rsc.orgnih.govmdpi.com. Manoyl oxide, from which this compound is derived, is a prime example of a labdane-type diterpene oxide csic.esresearchgate.netkyoto-u.ac.jpresearcher.life.

Post-Cyclization Modifications: Elucidation of Enzymatic Oxidation and Derivatization

Subsequent to the formation of the basic diterpene skeleton by the action of cyclases, diterpenoid biosynthesis involves a series of post-cyclization modifications that dramatically increase structural diversity researchgate.netcjnmcpu.com. These tailoring reactions are often mediated by oxidative enzymes, notably cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), as well as various transferases and isomerases researchgate.netcjnmcpu.com. Investigations into the biotransformation of this compound and its derivatives by fungal systems, such as Mucor plumbeus and Gibberella fujikuroi, have been instrumental in understanding these later biosynthetic steps, revealing specific patterns of hydroxylation and epoxidation csic.esresearcher.lifecsic.esnih.govresearcher.life.

Hydroxylation Reactions and Regioselectivity by Biotransformation Systems

Hydroxylation, the enzymatic introduction of a hydroxyl (-OH) group, is a prevalent modification in the biosynthesis and metabolism of diterpenoids. Studies involving the biotransformation of this compound (18-hydroxymanoyl oxide) by the fungus Mucor plumbeus have demonstrated a distinct regioselectivity in hydroxylation, with preferred sites including C-2α and C-6β, and to a lesser degree, C-1α, C-11α, and C-11β csic.esresearcher.lifenih.gov. The position of existing functional groups on the diterpene scaffold can significantly influence this regioselectivity. For instance, the presence of a 1β-hydroxyl group in jhanidiol (1β,18-dihydroxymanoyl oxide) has been shown to inhibit hydroxylation at the 6β or 11 positions csic.esresearcher.liferesearcher.life. This highlights the enzymatic control over the specific sites of oxidation on the molecule.

The following table summarizes the observed hydroxylation patterns on this compound and related derivatives during biotransformation by Mucor plumbeus based on available research:

| Substrate | Preferred Hydroxylation Sites | Less Preferred/Inhibited Hydroxylation Sites |

| This compound (18-hydroxymanoyl oxide) | C-2α, C-6β | C-1α, C-11α, C-11β |

| Jhanidiol (1β,18-dihydroxymanoyl oxide) | (Epoxidation is main reaction) | 6β or 11-hydroxylation inhibited by 1β-OH |

| 1-oxo-jhanol (1-oxo-18-hydroxymanoyl oxide) | C-6β, vinyl group epoxidation | C-2α, C-2β, C-3α, C-3β, C-11β (other hydroxylations) |

Epoxidation Mechanisms

Epoxidation is a chemical transformation resulting in the formation of a three-membered cyclic ether, known as an epoxide, typically across a carbon-carbon double bond lumenlearning.comnih.govlibretexts.orgkhanacademy.orglibretexts.org. In the context of this compound derivatives, epoxidation of the vinyl group has been identified as a notable biotransformation reaction csic.esresearcher.life. Enzymatic epoxidation can be catalyzed by various systems, including those involving peroxycarboxylic acids or metal cofactors lumenlearning.comnih.govlibretexts.orglibretexts.org. The mechanism often involves the transfer of an oxygen atom from a peroxide species to the alkene, frequently proceeding through a concerted transition state lumenlearning.comnih.govlibretexts.orgkhanacademy.orglibretexts.org. In the biotransformation of jhanidiol by Mucor plumbeus, epoxidation of the vinyl group was observed as a major reaction, leading to the formation of an epoxide ring at the C-14 and C-15 positions csic.es.

Methyl Esterification Processes

Methyl esterification is an enzymatic modification that involves the conversion of a carboxyl group into a methyl ester. While the provided search results mention methyl esters in the context of other natural products and diterpene derivatives, there is no direct information specifically detailing the methyl esterification of this compound itself within the scope of its known biosynthesis or biotransformation in the provided snippets researchgate.netthieme-connect.comthieme-connect.comcolab.ws. However, methyl esterification is a recognized enzymatic reaction in the biosynthesis of various natural compounds thieme-connect.com. Further research would be necessary to ascertain if methyl esterification plays a direct role in the biosynthetic pathway or metabolic fate of this compound.

Regulatory Aspects of Diterpenoid Biosynthesis

The biosynthesis of diterpenoids in plants is subject to intricate regulatory mechanisms that operate at transcriptional and post-transcriptional levels cjnmcpu.comresearchgate.netcjnmcpu.comsciengine.comnih.gov. This regulation is influenced by a variety of biological cues and environmental factors, resulting in specific spatio-temporal patterns of gene expression for the enzymes involved in the biosynthetic pathways cjnmcpu.comcjnmcpu.com. Transcriptional regulation, often mediated by transcription factors, plays a significant role in controlling the expression of genes encoding diterpene synthases and downstream modifying enzymes like cytochrome P450 monooxygenases cjnmcpu.comresearchgate.netcjnmcpu.comsciengine.com. Environmental stimuli can also modulate this complex regulatory network cjnmcpu.comsciengine.com. A deeper understanding of these regulatory layers is essential for potential applications in metabolic engineering aimed at optimizing the production of specific diterpenoids sciengine.comnih.gov.

Chemical and Chemoenzymatic Synthetic Strategies

Chemoenzymatic Synthesis of Jhanol and its Oxidized Analogues

Chemoenzymatic synthesis combines the advantages of chemical transformations with the selectivity and efficiency of enzymatic reactions. This approach has been explored for the synthesis of this compound and its oxidized derivatives.

Microbiological transformations of this compound (18-hydroxymanoyl oxide) and jhanidiol (1β,18-dihydroxymanoyl oxide) using fungi like Gibberella fujikuroi and Mucor plumbeus have been studied. researchgate.netacs.orgresearchgate.net These biotransformations can introduce hydroxyl groups at specific positions, demonstrating the potential of enzymatic catalysis in functionalizing the labdane (B1241275) core. For instance, Gibberella fujikuroi showed a preference for hydroxylation at C-1(α) and, to a lesser extent, at C-11(α or β) in this compound. researchgate.netresearchgate.net Mucor plumbeus demonstrated hydroxylation at C-2(α) and C-6(β), with minor hydroxylation at C-1(α) and C-11(α) when incubated with this compound. acs.org

Application of Enzyme Libraries in Selective Oxidations

Enzyme libraries, particularly those based on cytochrome P450 monooxygenases like P450 BM3 variants, have been utilized for selective oxidations of terpenoid scaffolds. nih.govacs.orgfrontiersin.org These libraries allow for screening to identify enzymes capable of catalyzing specific C-H oxidation reactions at desired positions, which are often challenging to achieve with chemical catalysts due to insufficient regio- and stereoselectivity. nih.govacs.org Screening of P450 BM3 alanine-scanning variants has shown their ability to perform hydroxylation on diterpene scaffolds. nih.gov For example, specific P450 BM3 variants have been evolved for regioselective hydroxylation of other diterpenoids, demonstrating the potential for applying this approach to this compound and its analogues. acs.orgfrontiersin.org

Rational Enzyme Engineering for Enhanced Synthesis

Rational enzyme engineering involves modifying enzyme structures based on insights into their mechanism and structure-function relationships to improve catalytic activity, specificity, and stability. researchgate.netrsc.orgmit.edu This approach is crucial for optimizing enzymatic steps in chemoenzymatic synthesis. By understanding the active site geometry and substrate binding interactions, researchers can design mutations to enhance the desired reaction or alter substrate specificity. researchgate.netrsc.org Rational design, often guided by structural data and molecular simulations, can lead to enzymes with improved performance for the synthesis of specific diterpenoids. researchgate.netrsc.orgacs.org For example, engineering of cytochrome P450 enzymes involved in manoyl oxide oxidation has revealed that mutations in substrate recognition sites can improve catalytic efficiency.

Integration of Biocatalysis with Chemical Transformations

The integration of biocatalysis with chemical transformations offers a powerful strategy for synthesizing complex molecules like this compound and its oxidized analogues. nih.govresearchgate.netnih.govrsc.orgnih.gov This hybrid approach allows for strategic combination of selective enzymatic steps with versatile chemical reactions, potentially leading to more efficient and concise synthetic routes. nih.govresearchgate.netnih.gov Biocatalytic reactions can provide high chemo-, regio-, and stereoselectivity for specific functionalizations, while chemical steps can be used for scaffold construction or modifications not easily achieved enzymatically. rsc.orgnih.gov This integrated approach has been demonstrated in the synthesis of other complex diterpenoids, highlighting its potential for accessing molecules with rich oxygenation patterns and diverse skeletons. nih.govchemrxiv.orgresearchgate.net

Heterologous Expression Systems for Microbial Production (e.g., Escherichia coli for Manoyl Oxide)

Heterologous expression systems in microorganisms offer a sustainable and potentially economical route for producing labdane-related diterpenoids. researchgate.netnih.govresearchgate.netnih.govjmb.or.krnih.govnih.gov Microorganisms like Escherichia coli and Saccharomyces cerevisiae have been engineered to produce various terpenoids, including labdane-type compounds like manoyl oxide. nih.govnih.govresearchgate.net This involves introducing the necessary genes encoding the biosynthetic enzymes, such as diterpene synthases and cytochrome P450 enzymes, into the host organism. researchgate.netmdpi.comnih.govresearchgate.net

Escherichia coli has been successfully engineered for the production of manoyl oxide. nih.govnih.govresearchgate.netsciepublish.com This typically requires the expression of genes for the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway to provide the precursor GGPP, along with the specific diterpene synthases that convert GGPP to manoyl oxide. nih.govresearchgate.netresearchgate.net Optimization of the host metabolism, including enhancing precursor supply and optimizing cultivation conditions, is crucial for improving yields. nih.govresearchgate.netsciepublish.com For instance, engineering E. coli to produce (13R)-manoyl oxide has involved introducing GGPP synthase and diterpene synthases from plants and optimizing the MEP pathway. nih.govresearchgate.net Process optimization, such as extended cultivation at low temperatures and efficient extraction methods, can lead to the production of enantiomerically pure manoyl oxide. nih.govnih.govresearchgate.net

Data on Manoyl Oxide Production in Engineered E. coli:

| Engineered E. coli Strain | Key Engineered Pathway/Enzymes | Cultivation Conditions | Product | Yield (mg/L) | Reference |

| E. coli KRX | pGGPP, pMO (AgGGPPS, CfTPS2, CfTPS3), Optimized MEP pathway | 16°C, 112 h post-induction | (13R)-Manoyl Oxide | 10 | nih.govnih.govresearchgate.net |

| E. coli NEB 10-β (Cloning) | EcDXS*, SjGGDPS, PbTPS2, PbTPS3 | Synechocystis PCC 6803 host | 13-R-manoyl oxide | 9.7 | sciepublish.com |

This table summarizes some research findings on the microbial production of manoyl oxide in engineered E. coli and related systems, illustrating the yields achieved through heterologous expression and metabolic engineering. nih.govnih.govresearchgate.netsciepublish.com

Structure Activity Relationship Sar and Mechanistic Investigations

Fundamental Principles of Structure-Activity Correlation for Diterpenes

The SAR of diterpenes is governed by several fundamental principles. The presence, position, and orientation of functional groups, particularly hydroxyl, carbonyl, and ester groups, play significant roles in their interactions with biological targets. mdpi.comnih.govontosight.aiunibas.it The intricate polycyclic ring systems characteristic of diterpenes also contribute to their unique three-dimensional structures, which are essential for binding to specific enzymes or receptors. mdpi.commdpi.comnih.govbeilstein-journals.org Modifications to the carbon skeleton, including the introduction of double bonds or epoxides, can alter the rigidity and electron distribution of the molecule, thereby impacting its activity. mdpi.commdpi.com

Studies on various diterpene classes, such as lathyrane, jatrophane, and ingenane (B1209409) types, have highlighted the importance of specific structural features for their pharmacological effects. mdpi.comnih.gov For instance, the presence of a free hydroxyl group at certain positions has been shown to be essential for activity in some diterpenoids, sometimes exhibiting both positive and negative effects depending on the position. mdpi.comnih.gov Esterification of hydroxyl functionalities can also significantly influence efficacy, often by altering lipophilicity and improving interactions with biological barriers or targets. mdpi.comnih.gov

Investigating Specific Structural Motifs and their Influence on Biological Interactions

Specific structural motifs within the Jhanol molecule and related diterpenes are key determinants of their biological interactions. Investigations focus on systematically modifying these motifs and observing the resulting changes in activity.

Role of Hydroxyl Group Positions on Activity

The position of hydroxyl groups on the diterpene skeleton is a critical factor in determining biological activity. For many diterpenes, the presence and location of hydroxyl groups influence solubility, hydrogen bonding capacity, and interactions with active sites of enzymes or binding pockets of receptors. mdpi.comnih.govunibas.itresearchgate.net For example, SAR studies on certain diterpenes have revealed that a free hydroxyl group at position C-3 can be significant for enhancing certain activities, while a hydroxyl group at C-2 may have a negative effect. nih.govnih.gov Esterification of these hydroxyl groups can further modulate activity. mdpi.comnih.gov While specific detailed data on the impact of hydroxyl group positions solely on this compound's activity is not extensively available in the provided context, the general principles observed for other diterpenes strongly suggest that the hydroxyl group(s) in this compound would similarly contribute to its biological profile.

Mechanistic Insights from Biological Systems Interactions

Understanding the mechanisms by which this compound interacts with biological systems provides crucial insights into its effects at the molecular level. This involves studying its biotransformation pathways and its influence on physiological processes like vasorelaxation.

Enzyme-Substrate Interactions in Biotransformations (e.g., Fungal Hydroxylations of this compound)

Biotransformation, particularly through enzymatic reactions like hydroxylation by microorganisms, is a significant pathway for the metabolism and modification of diterpenes. researchgate.netmdpi.comfrontiersin.org Fungal biotransformation can introduce hydroxyl groups at specific positions on the diterpene skeleton, leading to the formation of new metabolites with potentially altered biological activities. researchgate.netfrontiersin.org These enzymatic reactions involve specific enzyme-substrate interactions that determine the regioselectivity and stereospecificity of the transformation. researchgate.netbiorxiv.org While detailed enzyme-substrate interactions specifically for fungal hydroxylations of this compound are not provided, research into the biotransformation of other compounds by fungi highlights the role of enzymes like cytochrome P450 monooxygenases in catalyzing hydroxylation reactions. mdpi.comfrontiersin.orgbiorxiv.org Studies have shown that fungal biotransformation can lead to the hydroxylation of diterpenes, and the specific outcome can depend on the fungal species and reaction conditions. researchgate.netbiorxiv.org

Molecular Basis of Insecticidal Actions

The molecular basis of insecticidal action involves the interaction of an insecticide molecule with specific biological targets within the insect, leading to disruption of physiological processes essential for survival. Common targets include the nervous system, the endocrine system, and metabolic pathways.

For instance, some insecticides, such as pyrethroids, exert their effect by disrupting the functioning of the nervous system. They are known to affect voltage-gated sodium channels in axonal membranes, preventing their closure and leading to continuous nerve excitation and paralysis wikipedia.org. Another class of insecticides, juvenile hormone analogs, interfere with the insect's endocrine system, specifically mimicking juvenile hormone and disrupting metamorphosis nih.gov. Essential oils and their components can interact with enzymes like acetylcholinesterase (AChE) or receptors like octopamine (B1677172) receptors, leading to nervous system overstimulation or disruption wikipedia.orgmdpi.com. Insecticides can also act by ingestion, contact, or inhalation, and their effectiveness can be influenced by the insect's ability to metabolize or excrete the compound awri.com.au. Resistance to insecticides can arise from modifications at the target site, enhanced metabolic detoxification by enzymes, reduced penetration through the cuticle, or behavioral avoidance researchgate.netpjoes.comirac-online.org.

Without specific research on this compound's interaction with biological targets, its precise molecular mechanism of insecticidal action remains to be elucidated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. wikipedia.orgamazon.com The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org These properties and features are represented by numerical descriptors. wikipedia.orgamazon.com

QSAR models aim to correlate these molecular descriptors with a quantitative measure of biological activity through statistical methods. wikipedia.orgnih.gov This relationship can then be used to predict the activity of new, untested compounds based on their structures. wikipedia.org QSAR models can take various mathematical forms and utilize different statistical techniques, such as multiple linear regression or artificial neural networks. chemmethod.com The development of a QSAR model typically involves defining the biological activity, selecting and calculating molecular descriptors, building a statistical model, and validating its predictive power. chemmethod.complos.orgnih.gov

QSAR studies have been applied to various classes of compounds and biological activities, including the prediction of toxicity and the design of new therapeutic agents. nih.govresearchcommons.orgmdpi.comnih.gov These models can provide insights into the structural features that are important for activity and help guide the design of compounds with improved properties. mdpi.com

As no specific QSAR studies on this compound were found, a detailed analysis of its QSAR is not possible within the scope of this article.

Advanced Analytical Methodologies for Jhanol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural features of organic compounds. For jhanol, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy have been utilized to provide complementary data for comprehensive structural analysis. csic.esconicet.gov.ar

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for the complete structural assignment of this compound.

Proton NMR (¹H NMR) provides information about the different types of protons and their environments, including their chemical shifts, multiplicities, and coupling constants. For this compound, ¹H NMR data has revealed characteristic signals, such as those indicative of methyl groups and vinylic protons. csic.es Specifically, research has reported methyl singlets at δ 0.80, 0.88, 1.31, and 1.35 ppm, and vinylic proton signals at 4.95 (q, J 11 and 2 Hz), 5.15 (q, J 17 and 2 Hz), and 5.92 ppm (q, J 17 and 11 Hz). csic.es Doublets at 3.15 and 3.47 ppm (J 11 Hz) have also been observed, consistent with a primary alcohol. csic.es

Carbon-13 NMR (¹³C NMR), often coupled with distortionless enhancement by polarization transfer (DEPT), helps in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary) and their chemical environments. Comparison of ¹³C NMR signals of this compound derivatives with related compounds, such as manoyl oxide, has been used to confirm structural assignments, particularly for methyl carbons. csic.es For this compound acetate, ¹³C NMR (SFORD) showed quartets at 17.80 and 15.23 ppm and a triplet at 72.5 ppm. csic.es

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis (e.g., EIMS, HRCIMS)

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) offers high mass accuracy, allowing for the determination of the exact molecular formula. conicet.gov.armathworks.com

Electron Ionization Mass Spectrometry (EIMS) is a common technique that typically produces a molecular ion peak and characteristic fragment ions. Analysis of the fragmentation pattern can provide valuable structural information. For this compound, EIMS has shown a molecular ion peak at m/e 306 (1%) and significant fragment ions at m/e 291 (98%), 273, 261, 255, 243, 208, 177 (100%), 151, 149, 147, 135, 133, and 123. csic.es These fragmentation ions correspond to the loss of specific groups from the molecule, aiding in the structural elucidation.

High-Resolution Chemical Ionization Mass Spectrometry (HRCIMS) can be particularly useful for compounds where the molecular ion is weak or absent in EIMS. HRCIMS typically produces protonated molecular ions ([M+H]⁺), providing accurate molecular weight information. conicet.gov.ar While specific HRCIMS data for this compound is not detailed in the provided context, HRMS techniques in general are crucial for confirming the elemental composition derived from the molecular ion or quasi-molecular ion. conicet.gov.ar

The combination of accurate mass measurements from HRMS and the fragmentation patterns observed in EIMS or other ionization techniques provides strong evidence for the proposed molecular structure of this compound. conicet.gov.ar

The following table summarizes some of the mass spectral data reported for this compound:

| m/e (%) | Ion |

| 306 (1) | M⁺ |

| 291 (98) | [M - CH₃]⁺ |

| 177 (100) | Characteristic fragment ion (base peak) |

| Others | 273, 261, 255, 243, 208, 151, 149, 147, 135, 133, 123 csic.es |

Advanced Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. libretexts.org

For this compound, IR spectroscopy has provided key information about the presence of hydroxyl and vinyl groups. A strong absorption band at 3480 cm⁻¹ is characteristic of the O-H stretching vibration of a hydroxyl group. csic.es Bands at 3080, 1640, and 980 cm⁻¹ are indicative of the presence of a vinyl group, corresponding to C-H stretching, C=C stretching, and out-of-plane bending vibrations, respectively. csic.es An absorption at 1120 cm⁻¹ suggests the presence of an ether bridge, consistent with the proposed epoxide structure. csic.es

These characteristic IR absorption bands support the presence of specific functional groups within the this compound molecule, complementing the structural information obtained from NMR and MS. csic.es

The following table lists characteristic IR absorption bands reported for this compound:

| Wavenumber (cm⁻¹) | Functional Group/Vibration |

| 3480 | O-H stretch (hydroxyl) |

| 3080 | C-H stretch (vinyl) |

| 1640 | C=C stretch (vinyl) |

| 1120 | C-O stretch (ether) |

| 980 | C-H bend (vinyl) |

| 930 | Vinyl group |

Advanced Chromatographic and Hyphenated Techniques

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, such as plant extracts. Hyphenated techniques, which combine chromatography with spectroscopy or spectrometry, allow for the separation, detection, and identification of compounds in a single analysis.

Ultra-Performance Liquid Chromatography (UPLC) and Coupled Systems

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient chromatographic technique that utilizes smaller particle size stationary phases and higher mobile phase pressures compared to traditional High-Performance Liquid Chromatography (HPLC). This results in improved resolution, sensitivity, and speed of analysis. ijsrtjournal.comijpsjournal.com

UPLC is particularly advantageous for the analysis of complex mixtures containing numerous components, allowing for better separation of this compound from co-eluting compounds. ijsrtjournal.com While specific UPLC parameters for this compound analysis are not detailed in the provided search results, UPLC systems are often coupled with mass spectrometers (UPLC-MS or UPLC-MS/MS) for enhanced detection and identification capabilities. eprajournals.comresearchgate.net UPLC-MS allows for the separation of components by their chromatographic properties and their subsequent detection and identification based on their mass-to-charge ratio and fragmentation patterns. mathworks.comeprajournals.comresearchgate.net This hyphenated approach is invaluable for both targeted analysis of this compound and the untargeted screening of related compounds in biological or environmental samples. eprajournals.comresearchgate.net UPLC offers benefits such as shorter run times, reduced solvent usage, and improved peak resolution, which are critical for efficient and sensitive analysis of compounds like this compound. ijsrtjournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the separation and identification of volatile and semi-volatile compounds. jeol.comscielo.org.mxinformaticsjournals.co.in In GC-MS, compounds are first separated based on their boiling points and interaction with the stationary phase in a gas chromatography column, and then detected and identified by a mass spectrometer. jeol.com

While this compound itself, being a diterpene alcohol, might not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is highly relevant for the analysis of more volatile metabolites or degradation products of this compound, or for the analysis of volatile components in extracts where this compound is found. phcogj.comnih.gov GC-MS, often coupled with electron ionization (EI), produces characteristic fragmentation patterns that can be matched against spectral libraries (such as the NIST library) for compound identification. informaticsjournals.co.inresearchgate.netnist.gov This technique is valuable for profiling the volatile chemical composition of sources containing this compound and identifying related compounds that may be present. scielo.org.mxphcogj.comnih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in confirming the structural features of complex natural products like this compound. For a compound to be analyzed by X-ray crystallography, it must first be obtained in a crystalline form. In the case of this compound (referred to as compound 4 in some studies), its structural features have been verified through X-ray crystallographic analyses. conicet.gov.arnih.govconicet.gov.ar

The process typically involves growing suitable single crystals of this compound. One study reported obtaining colorless crystals of this compound from ethanol, which were then subjected to X-ray crystallographic analysis. conicet.gov.ar When X-rays interact with the electrons of the atoms in the crystal lattice, they scatter in a specific pattern. This diffraction pattern is recorded, and through complex mathematical analysis, the electron density map of the molecule can be generated, revealing the positions of the atoms and thus the molecular structure, including bond lengths, bond angles, and conformation in the solid state.

While specific crystallographic data tables (such as unit cell parameters, space group, and atomic coordinates) for this compound were not directly accessible in the provided snippets, the confirmation of its structure by this method underscores its importance in providing unequivocal proof of the proposed chemical structure derived from other spectroscopic techniques. conicet.gov.arnih.govconicet.gov.ar

Chiral Analysis and Stereochemical Assignments

This compound, as a labdane (B1241275) diterpene, possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). The specific stereochemistry of a chiral molecule is critical as it can significantly influence its physical, chemical, and biological properties. Determining the relative and absolute stereochemistry of this compound is therefore a crucial aspect of its characterization.

Various analytical techniques are employed for chiral analysis and stereochemical assignments of natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, including coupling constants and Nuclear Overhauser Effect Spectroscopy (NOESY) data, provides valuable information about the relative spatial arrangement of atoms and the conformation of the molecule. For instance, coupling constants between vicinal protons can indicate dihedral angles, aiding in the determination of relative stereochemistry across chiral centers within rings or flexible chains. csic.esnmrwiki.org Molecular mechanics calculations are often used in conjunction with NMR data to assess the relative stability of different conformations and support stereochemical assignments. csic.es

While the provided search results discuss stereochemical assignments for this compound and related manoyl oxide derivatives using NMR and molecular mechanics csic.esconicet.gov.arcsic.es, they also highlight the complexity, noting instances where the stereochemistry at certain centers in related compounds remained undetermined by these methods alone. csic.es

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs), are widely used for separating and quantifying individual stereoisomers. shimadzu-webapp.euskpharmteco.comeijppr.cominnovareacademics.innih.gov Chiral HPLC relies on the differential interactions between the chiral analyte and the chiral selector immobilized on the stationary phase, allowing for the separation of enantiomers and diastereomers. eijppr.com Although a specific chiral HPLC method for the direct separation of this compound stereoisomers was not detailed in the search results, the application of chiral chromatography with a chiral detector was mentioned for the identification of L-arabinose, a chiral sugar found in a related compound isolated alongside this compound. conicet.gov.ar This indicates that chiral analytical techniques are relevant and applied in the broader study of diterpenes from these plant sources.

Circular Dichroism (CD) spectroscopy is another technique that can provide information about the absolute configuration of chiral molecules, particularly those with suitable chromophores. researchgate.net By measuring the differential absorption of left and right circularly polarized light, CD spectra can be used to assign absolute stereochemistry, often in conjunction with computational methods.

Future Perspectives and Research Challenges in Jhanol Chemical Biology

Unraveling Complete Biosynthetic Pathways and Enzymes

A fundamental challenge in the study of Jhanol is the complete elucidation of its biosynthetic pathway. Like other diterpenoids, this compound is presumed to originate from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is a product of the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways. The cyclization of GGPP, likely initiated by a diterpene synthase (diTPS), would form the characteristic labdane (B1241275) skeleton. Subsequent tailoring steps, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and alcohol dehydrogenases, would then be responsible for the specific oxidations and functionalizations that yield the final this compound structure.

Future research should focus on a multi-pronged approach to identify and characterize the enzymes involved in this compound biosynthesis. This would involve:

Transcriptome Mining and Gene Cluster Identification: Sequencing the transcriptomes of this compound-producing plants can reveal candidate genes for diTPSs and P450s that are co-expressed with this compound accumulation. Diterpenoid biosynthetic genes are often clustered in plant genomes, and identifying such clusters could fast-track the discovery of the complete pathway nih.gov.

Heterologous Expression and Enzyme Characterization: Candidate genes can be expressed in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae) to functionally characterize the encoded enzymes and confirm their role in the this compound pathway nih.gov.

Virus-Induced Gene Silencing (VIGS): VIGS can be employed in the native this compound-producing plants to knock down the expression of candidate genes and observe the effect on this compound accumulation, thereby validating their function in vivo nih.gov.

Understanding the complete biosynthetic pathway and the responsible enzymes will not only provide fundamental insights into plant specialized metabolism but also pave the way for metabolic engineering approaches to enhance this compound production.

Synthetic Biology Approaches for Novel this compound Derivatives

The burgeoning field of synthetic biology offers exciting prospects for the production of novel this compound derivatives with potentially enhanced or new biological activities jfaulon.comyoutube.comyoutube.com. By leveraging the biosynthetic machinery of this compound, researchers can create a platform for generating a diverse array of structurally related compounds.

Key synthetic biology strategies that could be applied include:

Combinatorial Biosynthesis: Once the biosynthetic enzymes for this compound are identified, they can be combined with enzymes from other metabolic pathways in a "mix-and-match" approach to create new chemical entities. For instance, co-expressing the this compound diTPS with P450s from other diterpenoid pathways could lead to the production of novel hydroxylated or otherwise modified this compound analogs.

Directed Evolution of Biosynthetic Enzymes: The substrate specificity and catalytic activity of the this compound biosynthetic enzymes can be altered through directed evolution. This would involve generating mutant libraries of the enzymes and screening for variants that can accept alternative substrates or produce different products, thereby expanding the chemical diversity of this compound-related molecules.

Metabolic Engineering of Microbial Hosts: Transferring the entire this compound biosynthetic pathway into a microbial chassis like S. cerevisiae or Yarrowia lipolytica would enable the sustainable and scalable production of this compound and its derivatives nih.gov. This engineered microbial system could then be further manipulated to optimize yields and produce specific derivatives by introducing additional modifying enzymes.

These synthetic biology approaches hold the promise of overcoming the limitations of natural product isolation and traditional chemical synthesis, providing access to a wide range of novel compounds for pharmacological and other applications.

Chemoinformatic and Computational Chemistry for SAR Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational chemistry techniques are powerful tools for predicting the biological activities of chemical compounds and guiding the design of more potent and selective molecules nih.govwikipedia.orgmdpi.commdpi.comnih.gov. In the context of this compound, these approaches can be instrumental in understanding its structure-activity relationship (SAR) and in the rational design of novel derivatives with improved properties.

Future research in this area should focus on:

Development of QSAR Models: By compiling a dataset of this compound derivatives and their corresponding biological activities (e.g., antimicrobial, anti-inflammatory), QSAR models can be developed to correlate specific structural features with the observed activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: If a specific protein target for this compound is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound and its derivatives to the target. This information can provide insights into the molecular basis of its activity and guide the design of analogs with enhanced binding characteristics.

Pharmacophore Modeling: Based on the structures of known active this compound-related compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. These models can then be used to screen virtual libraries for new compounds with the desired activity profile.

The integration of chemoinformatic and computational chemistry with synthetic biology and traditional medicinal chemistry will accelerate the discovery and optimization of this compound-based lead compounds for various therapeutic applications.

Table 1: Key Computational Approaches for this compound Research

| Computational Approach | Application in this compound Research | Potential Outcome |

| QSAR Modeling | Predict the biological activity of novel this compound derivatives based on their chemical structure. | Prioritization of synthetic targets with high predicted activity. |

| Molecular Docking | Predict the binding mode and affinity of this compound and its analogs to specific protein targets. | Understanding of the mechanism of action and rational design of more potent inhibitors. |

| Molecular Dynamics | Simulate the dynamic behavior of this compound-protein complexes to assess binding stability. | Refinement of binding poses and identification of key interactions. |

| Pharmacophore Modeling | Identify the essential structural features of this compound required for its biological activity. | Virtual screening of compound libraries to identify new potential leads. |

Ecophysiological Roles and Chemical Ecology of this compound-Producing Organisms

The presence of this compound in various plant species suggests that it likely plays a significant role in their interactions with the environment nih.govcornell.edunih.gov. Understanding the ecophysiological functions of this compound is crucial for a comprehensive understanding of its biological significance and for potential applications in agriculture and pest management.

Future research in the chemical ecology of this compound should investigate:

Allelopathic Effects: this compound may be released into the soil to inhibit the growth of competing plant species. Studies on the allelopathic potential of this compound could lead to the development of natural herbicides.

Defense against Herbivores and Pathogens: As a specialized metabolite, this compound may function as a defense compound against insect herbivores and microbial pathogens. Bioassays with relevant pests and pathogens can elucidate its role in plant defense.

Attraction of Mutualists: In some cases, plant secondary metabolites can attract beneficial organisms, such as pollinators or predators of herbivores. Investigating the potential role of this compound in attracting mutualists could reveal new ecological functions.

A deeper understanding of the chemical ecology of this compound will not only provide insights into the complex interactions between plants and their environment but may also uncover novel applications for this natural product in sustainable agriculture.

Innovations in Analytical Techniques for Complex Natural Product Mixtures

The accurate and sensitive detection and quantification of this compound and its derivatives in complex biological matrices is a prerequisite for all aspects of its chemical biology research researchgate.netnih.govresearchgate.net. While standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable, there is a need for innovative analytical methods to address the challenges associated with natural product analysis.

Future advancements in analytical techniques for this compound research could include:

LC-MS/MS and High-Resolution Mass Spectrometry (HRMS): The development of highly sensitive and selective LC-MS/MS methods will enable the trace-level detection and quantification of this compound and its metabolites in various biological samples. HRMS will be crucial for the structural elucidation of novel this compound derivatives discovered through synthetic biology or isolated from new natural sources.

Metabolomics and Mass Spectrometry Imaging: Untargeted metabolomics approaches can be used to profile the full spectrum of specialized metabolites in this compound-producing organisms, providing a broader context for its biosynthesis and ecological roles. Mass spectrometry imaging can visualize the spatial distribution of this compound within plant tissues, offering insights into its site of synthesis and storage.

Biosensors: The development of this compound-specific biosensors could provide a rapid and high-throughput method for screening large numbers of plant samples or microbial cultures for this compound production.

The continuous innovation in analytical chemistry will be essential for advancing our understanding of this compound's chemical biology, from the discovery of its biosynthetic pathway to the elucidation of its ecological functions and the development of new applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.